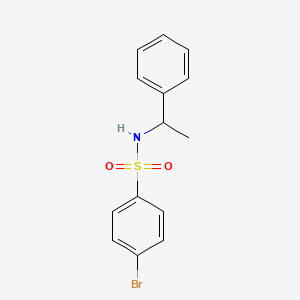

1-((2-fluorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves a multi-step process. Initially, substituted benzhydryl chlorides are reacted with 4-(3-(piperidin-4-yl)propyl)piperidine. This is followed by N-sulfonation using sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine. The compounds are then characterized using 1H-NMR, IR, and elemental analysis to confirm their structure .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for their antimicrobial activity. The structure-activity relationship studies indicate that the nature of substitutions on the benzhydryl ring and the sulfonamide ring significantly influences the antibacterial activity. The specific details of the molecular structure, such as the position and type of substituents, play a key role in determining the efficacy of these compounds as antimicrobial agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these piperidine derivatives are significant for their potential as antimicrobial agents. The [4 + 2] cycloaddition reaction, which is a part of the synthesis process for related compounds, is noteworthy. This reaction involves cyclic N-sulfonylimines and ynones or enones, and it is promoted by a combination of chiral primary amine and o-fluorobenzoic acid, leading to sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity . Although the specific compound is not mentioned, this reaction is relevant to the synthesis of similar piperidine-based structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized piperidine derivatives are characterized by their antimicrobial activity. The compounds were evaluated in vitro for their efficacy against bacterial and fungal pathogens of tomato plants. The study revealed that certain derivatives exhibited significant potent antimicrobial activities when compared to standard drugs such as Chloramphenicol and Mancozeb. This suggests that the synthesized compounds have desirable physical and chemical properties that make them effective against a range of pathogens .

Case Studies and Applications

The synthesized piperidine derivatives were specifically tested against pathogens of Lycopersicon esculentum (tomato plants). The pathogens included bacterial strains such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani. The study's findings suggest that the derivatives have potential applications in the agricultural sector as antimicrobial agents to protect crops from these pathogens .

properties

IUPAC Name |

1-[(2-fluorophenyl)methylsulfonyl]-4-(triazol-2-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O2S/c15-14-4-2-1-3-12(14)11-22(20,21)18-9-5-13(6-10-18)19-16-7-8-17-19/h1-4,7-8,13H,5-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYCSQANNIYFCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)S(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3017810.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3017813.png)

![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B3017819.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3017822.png)

![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26,27-heptol](/img/structure/B3017825.png)